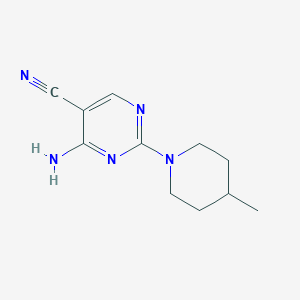
4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile, also known as MP-5-ACN, is a chemical compound that has been extensively studied due to its potential application in the field of medicine. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The exact mechanism of action of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile is not fully understood, although it is believed to involve the inhibition of various enzymes and signaling pathways within cells. Studies have shown that 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile can inhibit the activity of enzymes such as DNA topoisomerase II and protein kinase C, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile has been shown to have a wide range of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate immune system function. Additionally, 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of using 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile in laboratory experiments is its wide range of biological activities, which make it a promising candidate for further research. Additionally, 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile is relatively easy to synthesize, making it readily available for use in laboratory studies. However, one limitation of using 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile in laboratory experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers.
未来方向
There are a number of potential future directions for research involving 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile. One area of interest is the development of novel pharmaceutical agents based on the structure of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile, which could have potential applications in the treatment of a wide range of diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile, which could provide insights into the development of new therapeutic strategies. Finally, future research could focus on optimizing the synthesis of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile to improve its efficiency and reduce its potential toxicity.
合成方法
The synthesis of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile can be achieved through a multi-step process that involves the reaction of various chemical reagents. One of the most common methods for synthesizing 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile involves the reaction of 4-methyl-1-piperidinyl-2,4-dioxobutanoate with guanidine carbonate in the presence of a catalyst such as triethylamine. This reaction results in the formation of 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile as a white crystalline powder.
科学研究应用
4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile has been extensively studied in the field of medicine due to its potential application as a pharmaceutical agent. This compound has been shown to have a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. Additionally, 4-Amino-2-(4-methyl-1-piperidinyl)-5-pyrimidinecarbonitrile has been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
属性
分子式 |
C11H15N5 |
|---|---|
分子量 |
217.27 g/mol |
IUPAC 名称 |
4-amino-2-(4-methylpiperidin-1-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H15N5/c1-8-2-4-16(5-3-8)11-14-7-9(6-12)10(13)15-11/h7-8H,2-5H2,1H3,(H2,13,14,15) |
InChI 键 |
QOIOAYWJNSOFPW-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=NC=C(C(=N2)N)C#N |
规范 SMILES |
CC1CCN(CC1)C2=NC=C(C(=N2)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B276294.png)
![5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine](/img/structure/B276296.png)
![N-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B276297.png)
![N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B276298.png)
![N-benzyl-N'-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]urea](/img/structure/B276302.png)
![5,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276305.png)
![N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea](/img/structure/B276307.png)
![allyl 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B276309.png)
![5-(4-chlorobenzyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276312.png)
![N-benzyl-N'-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]urea](/img/structure/B276313.png)
![1-(3-Methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B276314.png)
![N-phenyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276315.png)
![N-methyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276316.png)
![N-benzyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276317.png)